Monoethylglycinexylidide

Catalog No.
S536011
CAS No.
7728-40-7
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monoethylglycinexylidide

CAS Number

7728-40-7

Product Name

Monoethylglycinexylidide

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N

SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

ethylglycylxylidide, L 86, L-86, MEGX, monoethylglycinexylidide, monoethylglycinexylidide monohydrochloride, monoethylglycinexylidide, 3H,1-(14)C-labeled, Norlidocaine

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C

Description

The exact mass of the compound Monoethylglycinexylidine is 206.1419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of amino acid amide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Hepatic Function Testing

Monoethylglycinexylidide, also known as norlidocaine, is a significant metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The compound has the chemical formula C12H18N2OC_{12}H_{18}N_{2}O and an average molecular weight of approximately 206.28 g/mol. Its IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide. Monoethylglycinexylidide is classified as an alpha-amino acid amide, which are amide derivatives of alpha-amino acids. This compound exhibits strong basic properties, indicated by its notable pKa value .

  • MEGX does not directly act as an anesthetic. It is a byproduct of the body's processing of lidocaine, the actual anesthetic drug [].
  • There is no publicly available information on the specific hazards or safety concerns of MEGX. Lidocaine, the parent compound, can cause drowsiness, dizziness, and allergic reactions in some people.

Monoethylglycinexylidide is primarily formed through the oxidative deethylation of lidocaine, catalyzed by liver cytochrome P450 enzymes, specifically cytochrome P450 1A2 and cytochrome P450 3A4. The reaction can be summarized as follows:

  • Lidocaine → Monoethylglycinexylidide
    This transformation involves the removal of an ethyl group from lidocaine, resulting in monoethylglycinexylidide as a primary metabolite .

Monoethylglycinexylidide retains some pharmacological properties similar to its parent compound, lidocaine. It acts as a local anesthetic and has been studied for its effects on various tissues, including isolated human uterine muscle strips. Research indicates that monoethylglycinexylidide may exhibit muscle-relaxant properties and can influence uterine contractions . Additionally, it serves as a valuable biomarker for assessing hepatic function due to its formation being closely linked to liver enzyme activity .

Monoethylglycinexylidide has several applications in clinical and research settings:

  • Hepatic Function Testing: It is utilized as a quantitative index of liver function due to its correlation with cytochrome P450 activity.
  • Anesthetic Studies: Its effects on muscle tissues make it relevant in studies concerning local anesthesia and muscle contraction dynamics.
  • Pharmacokinetic Research: Monoethylglycinexylidide serves as a model compound for studying drug metabolism and interactions within the body .

Research has indicated that monoethylglycinexylidide interacts with various biological systems, particularly concerning its role in anesthetic efficacy and metabolic pathways. Studies have shown that it can modulate uterine contractions and may interact with other drugs metabolized by cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing anesthetic protocols and assessing potential drug-drug interactions during clinical treatments .

Monoethylglycinexylidide shares structural and functional similarities with several other compounds in the class of amides and local anesthetics. Here are some notable comparisons:

Compound NameChemical FormulaKey Features
LidocaineC14H22N2OC_{14}H_{22}N_{2}OWidely used local anesthetic; parent compound
BupivacaineC18H28N2OC_{18}H_{28}N_{2}OLong-acting local anesthetic; more lipophilic
RopivacaineC17H26N2OC_{17}H_{26}N_{2}OStereoselective local anesthetic; less cardiotoxic
PrilocaineC13H20N2OC_{13}H_{20}N_{2}OLocal anesthetic with lower toxicity than lidocaine

Uniqueness of Monoethylglycinexylidide: Unlike its counterparts, monoethylglycinexylidide acts primarily as a metabolite rather than a direct anesthetic agent, providing insights into metabolic processes and liver function rather than solely focusing on pain relief or anesthesia . Its role in hepatic function testing further distinguishes it from other local anesthetics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

LogP

1.32 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D8Q99HC770

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

7728-40-7

Metabolism Metabolites

Monoethylglycinexylidide has known human metabolites that include Glycinexylidide and 3-Hydroxymonoethyl glycinexylidide.
Monoethylglycinexylidide is a known human metabolite of lidocaine.

Wikipedia

Norlidocaine

Use Classification

Pharmaceuticals -> Transformation products

Dates

Modify: 2023-08-15
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7: Moises EC, Duarte Lde B, Cavalli Rde C, Carvalho DM, Filgueira GC, Marques MP, Lanchote VL, Duarte G. Transplacental Distribution of Lidocaine and Its Metabolite in Peridural Anesthesia Administered to Patients With Gestational Diabetes Mellitus. Reprod Sci. 2015 Jul;22(7):791-7. doi: 10.1177/1933719114561560. Epub 2015 Jan 5. PubMed PMID: 25563756; PubMed Central PMCID: PMC4565472.
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10: Lambertz CK, Johnson CJ, Montgomery PG, Maxwell JR, Fry SJ. Toxicity of topical lidocaine applied to the breasts to reduce discomfort during screening mammography. J Anaesthesiol Clin Pharmacol. 2012 Apr;28(2):200-4. doi: 10.4103/0970-9185.94859. PubMed PMID: 22557743; PubMed Central PMCID: PMC3339725.
11: Neumann S, Frenz M, Streit F, Oellerich M. Formation of monoethylglycinexylidide (MEGX) in clinically healthy dogs. Can J Vet Res. 2011 Oct;75(4):317-20. PubMed PMID: 22468031; PubMed Central PMCID: PMC3187640.
12: Oni G, Brown S, Kenkel J. Comparison of five commonly-available, lidocaine-containing topical anesthetics and their effect on serum levels of lidocaine and its metabolite monoethylglycinexylidide (MEGX). Aesthet Surg J. 2012 May;32(4):495-503. doi: 10.1177/1090820X12442672. Epub 2012 Mar 26. PubMed PMID: 22452841.
13: Hewitt EA, Armstrong G, Beg N, Katz S, Vancaillie TG. Lignocaine plasma levels following topical gel application in laparoscopic and hysteroscopic procedures. Anaesth Intensive Care. 2012 Mar;40(2):292-6. PubMed PMID: 22417024.
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16: Da Cunha AF, Messenger KM, Stout RW, Barker SA, Nevarez JG, Queiroz-Williams P, Tully TN Jr. Pharmacokinetics of lidocaine and its active metabolite monoethylglycinexylidide after a single intravenous administration in chickens (Gallus domesticus) anesthetized with isoflurane. J Vet Pharmacol Ther. 2012 Dec;35(6):604-7. doi: 10.1111/j.1365-2885.2011.01358.x. Epub 2011 Dec 29. PubMed PMID: 22212047.
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